molecular formula C19H20N2O3 B6412326 3-Amino-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% CAS No. 1261939-69-8

3-Amino-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%

Cat. No. B6412326
CAS RN: 1261939-69-8
M. Wt: 324.4 g/mol
InChI Key: PLRMIGIWLMGBKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% (3APCPB) is an organic compound with a molecular formula of C14H17N3O2. It is a white crystalline solid and is soluble in water and methanol. 3APCPB is an important intermediate in the synthesis of pharmaceuticals and chemicals and has a variety of applications in scientific research.

Scientific Research Applications

3-Amino-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% is used in a variety of scientific research applications. It is used as a reagent in the synthesis of a range of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of polymers and as an intermediate in the synthesis of polysaccharides. Additionally, 3-Amino-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% has been used as a catalyst in the synthesis of polymers and in the preparation of polymers with improved properties.

Mechanism of Action

3-Amino-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% acts as an activating agent in the reaction of piperidine-1-carbonyl chloride and benzaldehyde. In the presence of acetic anhydride, the piperidine-1-carbonyl chloride reacts with the benzaldehyde to form an intermediate which is then reacted with ammonia to form 3-Amino-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%.
Biochemical and Physiological Effects
3-Amino-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins. In addition, 3-Amino-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% has been shown to have anti-inflammatory and analgesic properties and has been used in the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Amino-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% in lab experiments is its high purity (95%). This makes it an ideal reagent for synthesizing a variety of compounds. Additionally, 3-Amino-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% is relatively easy to obtain and is relatively inexpensive. One limitation of using 3-Amino-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% in lab experiments is that it is sensitive to air and light and should be stored in a cool, dark place.

Future Directions

The use of 3-Amino-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% in scientific research is expected to continue to grow in the future. It is likely to be used in the synthesis of a wider range of compounds and polymers, as well as in the development of new drugs and treatments. Additionally, 3-Amino-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% is likely to be used in the development of new catalysts and in the preparation of polymers with improved properties. Finally, 3-Amino-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% is expected to be used in the development of new materials with improved properties, such as increased solubility, improved stability, and increased biocompatibility.

Synthesis Methods

3-Amino-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% can be synthesized by a two-step process involving the condensation of piperidine-1-carbonyl chloride and benzaldehyde in the presence of acetic anhydride followed by the reaction of the resulting product with ammonia. The reaction is carried out in a mixture of acetic anhydride and pyridine at a temperature of 60-70 °C.

properties

IUPAC Name

3-amino-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c20-17-11-15(10-16(12-17)19(23)24)13-4-6-14(7-5-13)18(22)21-8-2-1-3-9-21/h4-7,10-12H,1-3,8-9,20H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRMIGIWLMGBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692280
Record name 5-Amino-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid

CAS RN

1261939-69-8
Record name 5-Amino-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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